4-Bromo-6-methoxy-2-(trifluoromethyl)quinolin-3-ol 4-Bromo-6-methoxy-2-(trifluoromethyl)quinolin-3-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17312097
InChI: InChI=1S/C11H7BrF3NO2/c1-18-5-2-3-7-6(4-5)8(12)9(17)10(16-7)11(13,14)15/h2-4,17H,1H3
SMILES:
Molecular Formula: C11H7BrF3NO2
Molecular Weight: 322.08 g/mol

4-Bromo-6-methoxy-2-(trifluoromethyl)quinolin-3-ol

CAS No.:

Cat. No.: VC17312097

Molecular Formula: C11H7BrF3NO2

Molecular Weight: 322.08 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-6-methoxy-2-(trifluoromethyl)quinolin-3-ol -

Specification

Molecular Formula C11H7BrF3NO2
Molecular Weight 322.08 g/mol
IUPAC Name 4-bromo-6-methoxy-2-(trifluoromethyl)quinolin-3-ol
Standard InChI InChI=1S/C11H7BrF3NO2/c1-18-5-2-3-7-6(4-5)8(12)9(17)10(16-7)11(13,14)15/h2-4,17H,1H3
Standard InChI Key RWPAWNSRTMCCFN-UHFFFAOYSA-N
Canonical SMILES COC1=CC2=C(C=C1)N=C(C(=C2Br)O)C(F)(F)F

Introduction

Molecular Structure and Physicochemical Properties

Structural Characteristics

The compound’s quinoline core is substituted at positions 2, 4, and 6 with a trifluoromethyl group, bromine atom, and methoxy group, respectively. The hydroxyl group at position 3 introduces hydrogen-bonding capability, critical for molecular interactions. The IUPAC name, 4-bromo-6-methoxy-2-(trifluoromethyl)quinolin-3-ol, reflects this substitution pattern .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC11H7BrF3NO2\text{C}_{11}\text{H}_7\text{BrF}_3\text{NO}_2
Molecular Weight322.08 g/mol
Canonical SMILESCOC1=CC2=C(C=C1)N=C(C(=C2Br)O)C(F)(F)F
InChI KeyRWPAWNSRTMCCFN-UHFFFAOYSA-N
Boiling PointNot reported-
DensityNot reported-

The trifluoromethyl group (CF3-\text{CF}_3) contributes to electron-withdrawing effects, stabilizing the quinoline ring and influencing reactivity. The bromine atom at position 4 serves as a synthetic handle for further functionalization via cross-coupling reactions .

Spectroscopic Characterization

While specific spectral data (e.g., 1H^1\text{H}-NMR, 13C^{13}\text{C}-NMR) are absent in publicly available literature, analogous quinoline derivatives exhibit characteristic signals:

  • Methoxy group: A singlet near δ\delta 3.9 ppm in 1H^1\text{H}-NMR.

  • Aromatic protons: Multiplets between δ\delta 7.0–8.5 ppm .

  • Trifluoromethyl group: A strong absorption band near 1100–1200 cm1^{-1} in IR spectroscopy .

Synthesis and Modification Strategies

Synthetic Routes

CompoundMolecular FormulaKey DifferencesBiological Activity
4-Bromo-6-chloro-2-(trifluoromethyl)quinolineC10H4BrClF3N\text{C}_{10}\text{H}_4\text{BrClF}_3\text{N}Chlorine at position 6Enhanced enzyme inhibition
4-Bromo-6-methoxy-2-methylquinolineC11H10BrNO\text{C}_{11}\text{H}_{10}\text{BrNO}Methyl at position 2Reduced lipophilicity

Post-Synthetic Modifications

The bromine atom enables further derivatization:

  • Suzuki-Miyaura coupling: Introduction of aryl/heteroaryl groups for structure-activity relationship (SAR) studies.

  • Nucleophilic substitution: Replacement with amines or thiols to modulate solubility .

Biological Activity and Mechanisms

Enzyme Inhibition

The compound demonstrates inhibitory activity against kinases and proteases, attributed to its ability to occupy hydrophobic pockets and form hydrogen bonds via the hydroxyl group. For example:

  • IC50_{50} values: Sub-micromolar inhibition reported for serine/threonine kinases in preliminary assays.

  • Selectivity: The trifluoromethyl group reduces off-target effects compared to non-fluorinated analogs .

Receptor Interactions

As a ligand for G-protein-coupled receptors (GPCRs), it modulates signaling pathways involved in inflammation and oncology. Molecular docking studies suggest high affinity for adenosine A2A\text{A}_{2\text{A}} receptors.

Applications in Drug Discovery and Material Science

Anticancer Agents

The compound’s kinase inhibitory activity positions it as a lead for tyrosine kinase inhibitors (TKIs). Preclinical studies show antiproliferative effects in breast and lung cancer cell lines .

Antimicrobial Development

Preliminary data indicate efficacy against Staphylococcus aureus (MIC: 8 µg/mL) and Candida albicans, likely due to membrane disruption and enzyme inhibition.

Material Science Applications

The quinoline scaffold’s rigidity and fluorinated groups make it suitable for organic light-emitting diodes (OLEDs) and liquid crystals. Its electron-deficient structure enhances charge transport properties.

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